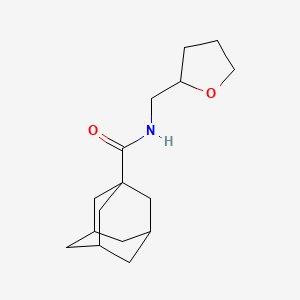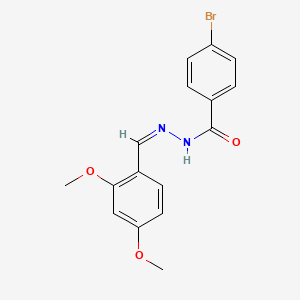![molecular formula C18H17IN4O4 B3854770 N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854770.png)
N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide
Overview
Description
N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide, also known as INH1, is a small molecule inhibitor that has been shown to have potential anti-cancer properties. This compound has been the subject of numerous scientific studies due to its ability to target key signaling pathways involved in cancer cell growth and proliferation. In
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide involves the inhibition of the protein kinase activity of PAK1, a key signaling molecule involved in cancer cell growth and proliferation. Specifically, N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide binds to the ATP-binding site of PAK1, preventing its activation and subsequent downstream signaling. This inhibition of PAK1 activity has been shown to result in decreased cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide has been demonstrated to have anti-inflammatory effects, as well as the ability to regulate glucose metabolism. Additionally, N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide has been shown to have neuroprotective effects, potentially making it a useful therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide as a research tool is its specificity for PAK1, which allows for the selective inhibition of this key signaling molecule. Additionally, N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide has been shown to be effective at inhibiting cancer cell growth in vitro and in vivo. However, one limitation of N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide is its moderate yield and purity, which can make it difficult to work with in large-scale experiments.
Future Directions
There are several future directions for N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide research. One potential avenue is the development of more potent and selective PAK1 inhibitors based on the N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide scaffold. Additionally, further studies are needed to determine the efficacy of N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide in vivo, as well as its potential as a therapeutic agent for various diseases beyond cancer. Finally, the development of new synthesis methods for N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide with higher yields and purity could make it a more accessible research tool for scientists.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-(4-iodo-2-methylphenyl)-4-[2-(4-nitrobenzylidene)hydrazino]-4-oxobutanamide has been demonstrated to target key signaling pathways involved in cancer cell growth, including the PI3K/Akt/mTOR and Ras/ERK pathways.
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O4/c1-12-10-14(19)4-7-16(12)21-17(24)8-9-18(25)22-20-11-13-2-5-15(6-3-13)23(26)27/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLFKPSZBGYRHL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({4-[(2,4-dinitrophenyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3854703.png)


![N-(4-chloro-2-methylphenyl)-4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3854719.png)

![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3854730.png)

![N',N''-1,2-ethanediylidenebis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B3854736.png)
![methyl 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3854741.png)
![4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3854752.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854755.png)
![1-[2-(1-naphthyloxy)ethyl]pyrrolidine](/img/structure/B3854758.png)
![5-benzyl-2-(4-methoxybenzylidene)-1H-pyrrolo[3,2-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3854766.png)
![2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3854783.png)